N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine
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Overview
Description
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is an organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by the presence of a naphthyloxy group attached to a carbonyl group, which is further connected to a phenylalanine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine typically involves the reaction of 2-naphthol with a suitable carbonylating agent to form the naphthyloxycarbonyl intermediate. This intermediate is then reacted with 3-phenyl-DL-alanine under specific conditions to yield the final product. Common reagents used in this synthesis include acetic acid, pyridine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Scientific Research Applications
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- β-Naphthoxyacetic acid
- 2-Naphthoxyacetic acid
- (2-Naphthalenyloxy)acetic acid
Uniqueness
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
26694-87-1 |
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Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23) |
InChI Key |
FQTOTRMQZPBLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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